"Sodium 2-tridecylbenzenesulfonate chemical properties"
"Sodium 2-tridecylbenzenesulfonate chemical properties"
An In-depth Technical Guide to the Chemical Properties of Sodium 2-Tridecylbenzenesulfonate
Introduction
Sodium 2-tridecylbenzenesulfonate is a prominent anionic surfactant belonging to the broader class of linear alkylbenzene sulfonates (LAS). As synthetic organic compounds, LAS are characterized by a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail group. This amphiphilic structure endows them with powerful surface-active properties, making them cornerstone ingredients in a vast array of industrial and consumer products. Their global production and use in applications ranging from household detergents to advanced materials science underscore their economic and technological importance.
This technical guide provides a comprehensive overview of the core chemical and physical properties of Sodium 2-tridecylbenzenesulfonate. It is intended for researchers, chemists, and formulation scientists who require a deep, technical understanding of this surfactant's behavior. The guide will delve into its molecular structure, physicochemical characteristics, functional performance as a surfactant, synthesis considerations, and its toxicological and environmental profile, offering field-proven insights and methodologies for its characterization.
Chemical Identity and Molecular Structure
Precise identification is critical for understanding and applying any chemical substance. Sodium 2-tridecylbenzenesulfonate is defined by its specific molecular arrangement, which dictates its functionality.
Key Identifiers:
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IUPAC Name: sodium 2-tridecylbenzenesulfonate[1]
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Molecular Formula: C₁₉H₃₁NaO₃S[1]
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Molecular Weight: 362.5 g/mol [1]
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CAS Numbers: 925392-78-5 (for the 2-tridecyl isomer)[1]; 26248-24-8 (often used for sodium tridecylbenzenesulfonate, which may include a mixture of isomers)[1][2].
The structure consists of a tridecyl group (a 13-carbon alkyl chain) attached to the second position ("2-") of a benzene ring, which is in turn substituted with a sodium sulfonate group. This arrangement creates a distinct polar, hydrophilic head (the SO₃⁻Na⁺ group) and a large, nonpolar, hydrophobic tail (the tridecylbenzene group). This dual nature is the fundamental basis of its surfactant properties.
Caption: Molecular structure of Sodium 2-tridecylbenzenesulfonate.
Physicochemical Properties
The physical and chemical properties of a surfactant are paramount to its performance in any given application. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder, flakes, or crystalline solid. | [3][4][5] |
| Molecular Weight | 362.5 g/mol | [1] |
| Solubility | Soluble in water, forming a translucent solution. An estimated value for a specific isomer is 36.66 mg/L at 25°C, but as a surfactant, it forms micelles at concentrations above the CMC, enhancing apparent solubility. | [3][5][6] |
| Stability | Stable in the presence of strong acids, bases, and in hard water. | [3] |
| Function | Anionic surfactant, cleansing agent, foaming agent, emulsifier. | [2][3][6][7] |
Core Functionality: Surfactant Action and Characterization
The utility of Sodium 2-tridecylbenzenesulfonate stems entirely from its behavior at interfaces (e.g., air-water, oil-water). Its amphiphilic molecules spontaneously orient themselves at these boundaries, leading to a significant reduction in interfacial tension.
Mechanism of Action: In an aqueous solution, the hydrophobic alkylbenzene tails are repelled by water, while the hydrophilic sulfonate heads are attracted to it. This forces the molecules to the surface, with the tails pointing away from the water. As the concentration increases, the surface becomes saturated. Beyond a specific point, known as the Critical Micelle Concentration (CMC) , the molecules begin to self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads forming an outer shell that interfaces with the water. This micellization is crucial for detergency, as the oily core can encapsulate and solubilize nonpolar substances like grease and oils.
Experimental Protocol: Determination of Surface Tension and CMC
The measurement of surface tension as a function of concentration is a foundational experiment for characterizing any surfactant. It not only quantifies the surfactant's efficiency in reducing surface tension but also allows for the determination of its CMC.
Causality and Rationale: This protocol is designed to be self-validating. As surfactant concentration increases, surface tension decreases until the CMC is reached. At the CMC, the surface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution rather than further populating the surface. Consequently, the surface tension remains relatively constant above the CMC. The inflection point on the resulting graph of surface tension versus the logarithm of concentration indicates the CMC.
Methodology: Wilhelmy Plate Method
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Preparation of Stock Solution: Accurately prepare a stock solution of Sodium 2-tridecylbenzenesulfonate (e.g., 1000 mg/L) in deionized water. Precision is key to accurate results.
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Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L). Using a logarithmic dilution series is efficient.
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Tensiometer Calibration: Calibrate a surface tensiometer equipped with a Wilhelmy plate according to the manufacturer's instructions. Ensure the platinum plate is impeccably clean by flaming it to red heat to burn off organic contaminants.
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Measurement:
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Begin with a blank measurement of pure deionized water to establish a baseline (approx. 72 mN/m at 25°C).
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Proceeding from the most dilute solution to the most concentrated (to minimize contamination), measure the surface tension of each prepared dilution.
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Ensure the sample is at thermal equilibrium (e.g., 25°C) and that the plate is properly wetted before each measurement.
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Data Analysis:
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Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
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The resulting plot will show two distinct regions: a steeply sloping line where surface tension decreases with increasing concentration, and a nearly flat line where surface tension is constant.
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The intersection of the two best-fit lines for these regions corresponds to the CMC. The surface tension value at the CMC (γ_CMC) is also a key parameter.
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Caption: Workflow for Determining Critical Micelle Concentration (CMC).
Synthesis and Isomer Considerations
Sodium 2-tridecylbenzenesulfonate is typically produced through a multi-step industrial process[8].
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Alkylation: Benzene is alkylated with an appropriate precursor for the tridecyl group (e.g., tridecene or a chlorinated tridecane). This is commonly achieved via a Friedel-Crafts reaction, which can result in a mixture of isomers, with the alkyl chain attached at different positions on the benzene ring[9]. The use of linear olefins and specific catalysts is crucial for producing linear alkylbenzene, which is more biodegradable.
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Sulfonation: The resulting tridecylbenzene is sulfonated using a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (fuming sulfuric acid)[10]. The position of sulfonation on the benzene ring is also subject to isomerism, with para-substitution generally being the major product[9].
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Neutralization: The final tridecylbenzenesulfonic acid is neutralized with a base, typically sodium hydroxide (NaOH), to produce the sodium salt[10].
The position of the phenyl group on the alkyl chain and the sulfonate group on the benzene ring significantly impacts the surfactant's properties, such as surface tension values and foaming characteristics[9].
Applications in Research and Industry
The robust performance profile of Sodium 2-tridecylbenzenesulfonate enables its use across diverse fields.
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Detergents and Cleaners: As a primary component of laundry powders, liquids, and dishwashing detergents, it provides excellent detergency against oily and particulate soils and produces stable foam[2][3].
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Cosmetics and Personal Care: It functions as a cleansing and foaming agent in products like shampoos and body washes. Formulations must be carefully designed to minimize potential skin irritation[6][10][11].
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Industrial Processes: It is used as an emulsifier in polymerization reactions and as a wetting and dispersing agent in formulations for textiles, paints, and coatings[3][].
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Advanced Materials Research: Its surfactant properties are leveraged to prepare stable aqueous dispersions of nanomaterials, such as graphene nanoflakes and single-walled carbon nanotubes, preventing their agglomeration[13].
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Pharmaceutical Formulations: It can be used as an excipient in some topical medicinal formulations designed for skin disorders, aiding in the dispersion of active ingredients[].
Toxicology and Safety Profile
The safety of alkylbenzene sulfonates has been extensively studied.
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Skin and Eye Irritation: Like most detergents, Sodium 2-tridecylbenzenesulfonate is classified as a skin irritant and can cause serious eye irritation or damage[14][15][16][17]. The severity is highly dependent on the concentration and pH of the solution[4][10]. Products containing this ingredient should be formulated to minimize their irritancy potential[10][11].
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Systemic Toxicity: Animal studies have shown that it is not toxic in single-dose oral and dermal tests, and no systemic, reproductive, or developmental toxicities were observed in repeat-dose dermal studies[10][].
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Sensitization: It is not considered to be a skin sensitizer[10].
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Safe Handling: Standard industrial hygiene practices should be followed. This includes using in well-ventilated areas and wearing appropriate personal protective equipment (PPE), such as protective gloves and safety goggles, to avoid direct contact with skin and eyes[14][15][16].
Environmental Fate and Biodegradability
The environmental profile of a surfactant is a critical consideration.
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Biodegradability: As a linear alkylbenzene sulfonate, Sodium 2-tridecylbenzenesulfonate is readily biodegradable under aerobic conditions, such as those found in wastewater treatment plants[5][18]. Microorganisms can metabolize the linear alkyl chain, breaking the molecule down into carbon dioxide, water, and sulfate[18]. This contrasts sharply with the older, branched-chain alkylbenzene sulfonates, which are resistant to biodegradation and caused significant environmental problems like persistent foam in waterways[3].
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Aquatic Toxicity: The toxicity of LAS to aquatic organisms can be variable and tends to increase with the length of the alkyl chain. However, this is offset by their rapid removal in wastewater treatment, which significantly reduces their concentration in environmental waters[5].
Conclusion
Sodium 2-tridecylbenzenesulfonate is a highly effective and versatile anionic surfactant. Its chemical properties, defined by its amphiphilic molecular structure, provide powerful surface tension reduction, excellent detergency, and stable foaming. While it requires careful formulation to manage its potential for skin and eye irritation, its robust performance and ready biodegradability have established it as a vital component in countless consumer and industrial applications. A thorough understanding of its physicochemical behavior, particularly its properties at interfaces and its micellization characteristics, is essential for its effective application in both established and emerging technologies.
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